

# 6-Amino-2-bromo-3-fluorophenol: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 6-Amino-2-bromo-3-fluorophenol

Cat. No.: B597268

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical characteristics of **6-Amino-2-bromo-3-fluorophenol**, a substituted aminophenol with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide combines known information with data from structurally similar molecules to provide a comprehensive resource for researchers.

## Chemical and Physical Properties

**6-Amino-2-bromo-3-fluorophenol** is a halogenated aromatic amine and phenol derivative. Its structure, featuring an amino group, a hydroxyl group, a bromine atom, and a fluorine atom on a benzene ring, suggests a unique combination of electronic and steric properties that make it an interesting candidate for further investigation in drug discovery and organic synthesis.

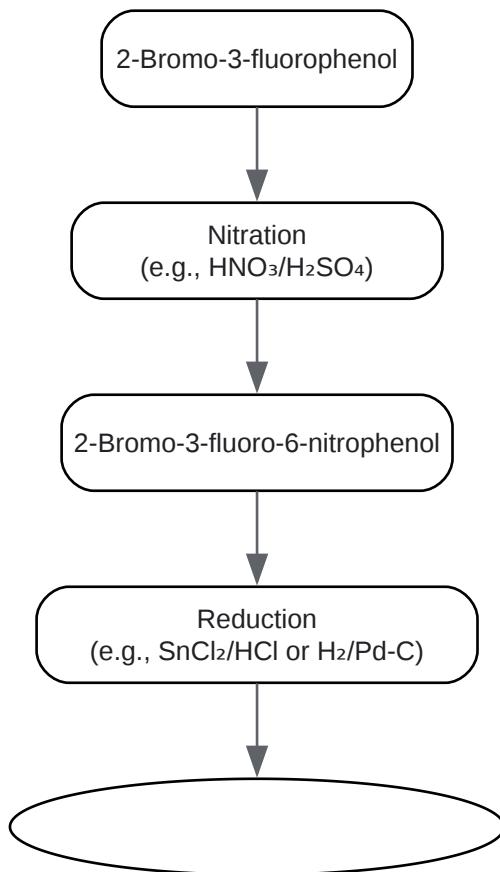
Table 1: General and Physicochemical Properties of **6-Amino-2-bromo-3-fluorophenol**

| Property            | Value                               | Source                                  |
|---------------------|-------------------------------------|---|
| CAS Number          | 1257535-00-4                        | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula   | C <sub>6</sub> H <sub>5</sub> BrFNO | <a href="#">[1]</a>                     |
| Molecular Weight    | 206.01 g/mol                        | <a href="#">[1]</a>                     |
| Physical Form       | Solid                               |   |
| Purity              | 97%                                 | <a href="#">[1]</a>                     |
| Storage Temperature | 2-8°C                               |   |
| Melting Point       | Data not available                  |   |
| Boiling Point       | Data not available                  |   |
| Solubility          | Data not available                  |   |

## Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **6-Amino-2-bromo-3-fluorophenol** is not readily available in the public domain, a potential synthetic route can be inferred from general methods for the synthesis of substituted aminophenols. A plausible approach would involve the nitration of a suitable bromofluorophenol precursor, followed by the reduction of the nitro group to an amine.

Proposed Synthetic Workflow:



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Caption: A potential synthetic pathway for **6-Amino-2-bromo-3-fluorophenol**.

The reactivity of **6-Amino-2-bromo-3-fluorophenol** is dictated by the interplay of its functional groups. The amino and hydroxyl groups are activating and ortho-, para-directing for electrophilic aromatic substitution, while the bromine and fluorine atoms are deactivating yet ortho-, para-directing. The position of these substituents will influence the regioselectivity of further reactions. The amino group can undergo diazotization, acylation, and alkylation, while the phenolic hydroxyl group is amenable to etherification and esterification. The bromine atom can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of diverse molecular fragments.

## Spectral Characteristics

Specific spectral data for **6-Amino-2-bromo-3-fluorophenol** is not currently available. However, the expected spectral characteristics can be predicted based on the analysis of structurally related compounds.

Table 2: Predicted Spectroscopic Data for **6-Amino-2-bromo-3-fluorophenol**

| Spectroscopy             | Predicted Characteristic Peaks/Signals   |
|--------------------------|--|
| <sup>1</sup> H NMR       | Aromatic protons ( $\delta$ 6.0-7.5 ppm) exhibiting splitting patterns influenced by the fluorine and bromine substituents. Signals for the -NH <sub>2</sub> and -OH protons, which may be broad and their chemical shifts dependent on solvent and concentration.   |
| <sup>13</sup> C NMR      | Six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached functional groups. The carbon bearing the hydroxyl group would appear downfield ( $\delta$ ~150-160 ppm), while the carbon attached to the amino group would be shielded. The C-Br and C-F bonds will also significantly impact the chemical shifts of the carbons they are attached to, with the C-F bond showing characteristic coupling. |
| FTIR (cm <sup>-1</sup> ) | Broad O-H stretching band (~3200-3600 cm <sup>-1</sup> ). N-H stretching of the primary amine (~3300-3500 cm <sup>-1</sup> ). C-N stretching (~1250-1350 cm <sup>-1</sup> ). C-O stretching (~1200-1260 cm <sup>-1</sup> ). C-Br stretching (~500-600 cm <sup>-1</sup> ). C-F stretching (~1000-1400 cm <sup>-1</sup> ). Aromatic C-H and C=C stretching and bending vibrations in the fingerprint region.                                 |
| Mass Spectrometry (m/z)  | A molecular ion peak [M] <sup>+</sup> at approximately 205 and an [M+2] <sup>+</sup> peak of similar intensity due to the presence of the bromine isotopes ( <sup>79</sup> Br and <sup>81</sup> Br). Fragmentation patterns would likely involve the loss of the amino and hydroxyl groups, as well as the bromine atom.   |

# Potential Applications in Drug Development and Medicinal Chemistry

Aminophenol derivatives are a well-established class of compounds with a broad range of biological activities, making them valuable scaffolds in drug discovery.

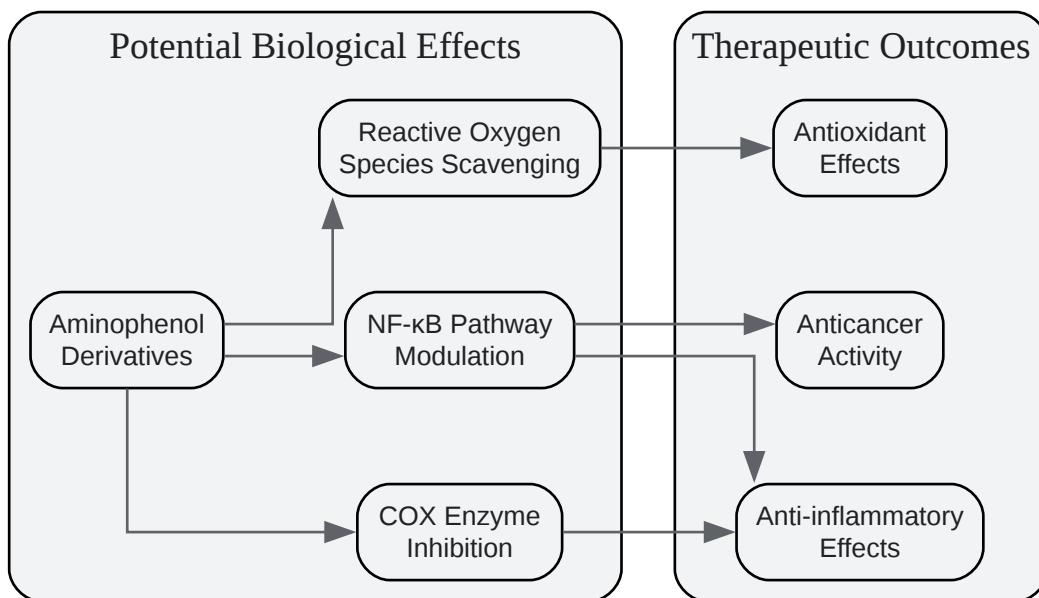
## Potential Biological Activities:

- **Antimicrobial Agents:** Many aminophenol derivatives have demonstrated antibacterial and antifungal properties.[\[3\]](#)
- **Antioxidants:** The phenolic hydroxyl group can act as a radical scavenger, imparting antioxidant activity.[\[3\]](#)
- **Cytotoxic Agents:** Certain substituted aminophenols have shown promising cytotoxic effects against various cancer cell lines.[\[3\]](#)
- **Enzyme Inhibitors:** The aminophenol scaffold can be modified to target specific enzymes. For instance, derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation.

The presence of a fluorine atom in **6-Amino-2-bromo-3-fluorophenol** is particularly significant from a medicinal chemistry perspective. Fluorine substitution can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic properties of a drug candidate.

## Potential Signaling Pathway Involvement:

While no specific signaling pathways have been directly linked to **6-Amino-2-bromo-3-fluorophenol**, studies on related aminophenol derivatives suggest potential interactions with key cellular signaling cascades. For example, some aminophenols have been shown to modulate the NF-κB signaling pathway, which plays a crucial role in inflammation and immunity.[\[4\]](#)



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Caption: Potential biological activities and therapeutic outcomes of aminophenol derivatives.

## Safety and Handling

Hazard Statements: H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

It is essential to handle **6-Amino-2-bromo-3-fluorophenol** in a well-ventilated area, using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

## Conclusion

**6-Amino-2-bromo-3-fluorophenol** is a unique substituted aminophenol with considerable potential for applications in medicinal chemistry and organic synthesis. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its known characteristics and predicted properties based on the analysis of structurally

related molecules. Further research is warranted to fully elucidate its chemical and biological properties and to explore its potential as a lead compound in drug discovery programs. Researchers are encouraged to use this guide as a foundational resource for their investigations into this promising molecule.

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